molecular formula C18H21N3O5 B405351 Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B405351
M. Wt: 359.4g/mol
InChI Key: ZDJNBGSCMNIGPV-UHFFFAOYSA-N
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Description

Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a nitrophenyl group, and a pyrimidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea and an appropriate esterifying agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl 1,6-dimethyl-4-(4-aminophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an amino group instead of a nitro group.

    Cyclopentyl 1,6-dimethyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a methoxy group instead of a nitro group.

Uniqueness

Cyclopentyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group distinguishes it from similar compounds and may contribute to its unique properties in various applications.

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4g/mol

IUPAC Name

cyclopentyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H21N3O5/c1-11-15(17(22)26-14-5-3-4-6-14)16(19-18(23)20(11)2)12-7-9-13(10-8-12)21(24)25/h7-10,14,16H,3-6H2,1-2H3,(H,19,23)

InChI Key

ZDJNBGSCMNIGPV-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCC3

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCC3

Origin of Product

United States

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